
tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a tert-butyl group, a bromobenzyl group, and a phenylpropyl group, all connected through a carbamate linkage. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromobenzyl Intermediate: The synthesis begins with the bromination of benzyl alcohol to form 3-bromobenzyl alcohol.
Etherification: The 3-bromobenzyl alcohol is then reacted with 3-phenylpropyl alcohol in the presence of a strong base to form the ether linkage.
Carbamate Formation: The final step involves the reaction of the ether intermediate with tert-butyl isocyanate to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenylpropyl group.
Hydrolysis: The carbamate linkage is susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation can produce corresponding carboxylic acids or ketones.
Applications De Recherche Scientifique
tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate involves its interaction with specific molecular targets. The bromobenzyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The carbamate linkage may also play a role in modulating the compound’s activity by influencing its stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (4-Bromophenyl)carbamate: Similar in structure but with a different substitution pattern on the benzyl group.
tert-Butyl 3-bromobenzyl(methyl)carbamate: Lacks the phenylpropyl group, making it less complex.
tert-Butyl 3-bromobenzyl(methyl)carbamate: Another variant with different functional groups.
Uniqueness
tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate is unique due to its combination of functional groups, which imparts distinct chemical properties and potential biological activities. Its complex structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C22H28BrNO3 |
|---|---|
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
tert-butyl N-[3-[(3-bromophenyl)methoxy]-3-phenylpropyl]-N-methylcarbamate |
InChI |
InChI=1S/C22H28BrNO3/c1-22(2,3)27-21(25)24(4)14-13-20(18-10-6-5-7-11-18)26-16-17-9-8-12-19(23)15-17/h5-12,15,20H,13-14,16H2,1-4H3 |
Clé InChI |
AWKLUJHYUNRHLH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CCC(C1=CC=CC=C1)OCC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


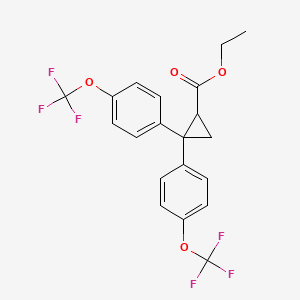
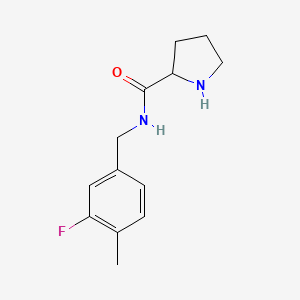

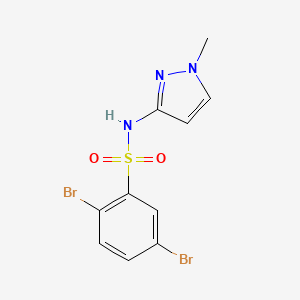
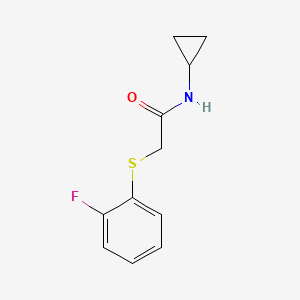
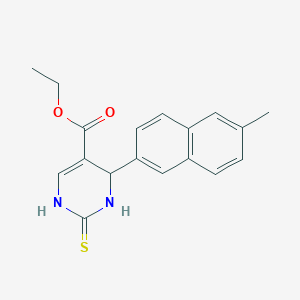
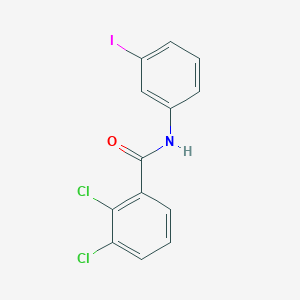
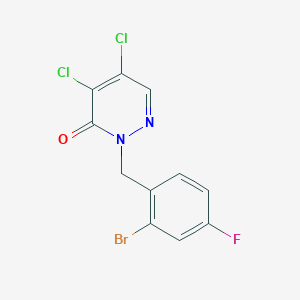

![(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14914430.png)
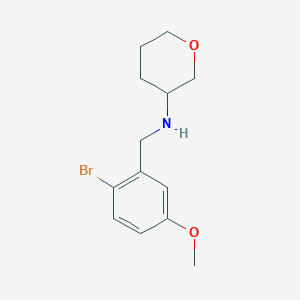
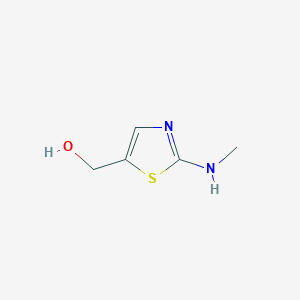
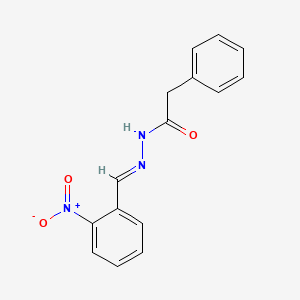
![4-hydroxy-3-[(3E)-1-phenyl-3-(2-phenylhydrazinylidene)pentyl]-2H-chromen-2-one](/img/structure/B14914471.png)
